molecular formula C10H19NO4 B12972771 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

Cat. No.: B12972771
M. Wt: 217.26 g/mol
InChI Key: WNYYMPICYAOQAE-UYXSQOIJSA-N
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Description

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol is a complex organic compound with the molecular formula C10H19NO4. This compound is characterized by its unique cyclopenta[d][1,3]dioxol structure, which is a fused ring system containing both cyclopentane and dioxolane rings. The presence of an amino group and an ethan-1-ol moiety further adds to its chemical diversity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate. This intermediate is then subjected to catalytic hydrogenation using 10% palladium on carbon and ammonium formate in methanol at 20-30°C .

Industrial Production Methods

Key considerations would include reaction efficiency, yield, and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can produce a variety of ethers and esters .

Scientific Research Applications

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Biological Activity

The compound 2-(((3aR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol , also known as a derivative of ticagrelor, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H25NO10
  • Molecular Weight: 367.35 g/mol
  • CAS Number: 376608-65-0

The compound belongs to a class of molecules known for their diverse biological activities, particularly in cardiovascular medicine.

The biological activity of this compound is primarily linked to its role as an antiplatelet agent . It functions by inhibiting the P2Y12 receptor, which is crucial in platelet activation and aggregation. The inhibition of this receptor prevents thrombus formation, making it a valuable candidate in the treatment and prevention of thromboembolic disorders.

Pharmacological Effects

  • Antithrombotic Activity
    • The compound has demonstrated significant antithrombotic effects in various preclinical studies. Its ability to inhibit platelet aggregation has been confirmed through in vitro assays and animal models.
  • Cardiovascular Benefits
    • Research indicates that this compound may reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). In clinical trials, it has shown efficacy comparable to other antiplatelet therapies like clopidogrel.
  • Neuroprotective Effects
    • Emerging studies suggest potential neuroprotective properties, which may be beneficial in conditions such as ischemic stroke. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways.

Case Study 1: Ticagrelor Derivative Efficacy

A clinical trial evaluated the efficacy of ticagrelor derivatives in patients with ACS. Results indicated a significant reduction in major adverse cardiovascular events (MACE) compared to placebo controls. The study highlighted the importance of the active metabolite in achieving these outcomes.

Case Study 2: In Vitro Platelet Aggregation Studies

In vitro studies using human platelet-rich plasma demonstrated that the compound effectively inhibited ADP-induced platelet aggregation at low concentrations. This suggests a potent mechanism of action that could be leveraged for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntithromboticInhibition of platelet aggregation ,
Cardiovascular ImpactReduced MACE in ACS patients ,
NeuroprotectivePotential benefits in ischemic stroke models ,

Table 2: Comparative Efficacy with Other Agents

AgentEfficacy (MACE Reduction)Mechanism
TicagrelorHighP2Y12 receptor inhibition
ClopidogrelModerateP2Y12 receptor inhibition
AspirinLowCOX inhibition

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[[(3aR,4R,6S,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8-,9+/m0/s1

InChI Key

WNYYMPICYAOQAE-UYXSQOIJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](C[C@H]([C@H]2O1)OCCO)N)C

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C

Origin of Product

United States

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